molecular formula C15H18F2N2O2 B12985592 Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12985592
M. Wt: 296.31 g/mol
InChI Key: YHNFQQPVKNCABH-UHFFFAOYSA-N
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Description

Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C15H18F2N2O2. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core with difluoro substitutions. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazaspiro nonane derivative with benzyl chloroformate under basic conditions to introduce the benzyl ester group. The difluoro substitutions are usually introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The difluoro substitutions may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its difluoro substitutions, which can significantly impact its chemical reactivity and biological activity. These substitutions may enhance its stability and binding affinity compared to similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H18F2N2O2

Molecular Weight

296.31 g/mol

IUPAC Name

benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C15H18F2N2O2/c16-15(17)11-19(7-6-14(15)9-18-10-14)13(20)21-8-12-4-2-1-3-5-12/h1-5,18H,6-11H2

InChI Key

YHNFQQPVKNCABH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C12CNC2)(F)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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